1,3-dimethylquinoxalin-2(1H)-one
Overview
Description
1,3-Dimethylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of two methyl groups at positions 1 and 3, along with a keto group at position 2, makes this compound a unique and valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylquinoxalin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with 1,3-diketones under acidic or basic conditions. The reaction typically proceeds as follows:
Cyclization Reaction: o-Phenylenediamine reacts with 1,3-diketones in the presence of an acid or base catalyst to form the quinoxaline ring.
Methylation: The resulting quinoxaline is then methylated at positions 1 and 3 using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. The reaction conditions are optimized to achieve high yields and purity. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs under steady-state conditions, allowing for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1,3-dimethylquinoxalin-2(1H)-ol.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: 1,3-Dimethylquinoxalin-2(1H)-ol.
Substitution: Various substituted quinoxaline derivatives, depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethylquinoxalin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethylquinoxalin-2(1H)-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and target. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
1,3-Dimethylquinoxalin-2(1H)-one can be compared with other similar compounds, such as:
Quinoxaline: The parent compound without methyl groups.
1-Methylquinoxalin-2(1H)-one: A similar compound with only one methyl group at position 1.
3-Methylquinoxalin-2(1H)-one: A similar compound with only one methyl group at position 3.
Uniqueness
This compound is unique due to the presence of two methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. The dual methylation can enhance its stability, solubility, and interaction with molecular targets compared to its mono-methylated or non-methylated counterparts.
Properties
IUPAC Name |
1,3-dimethylquinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-10(13)12(2)9-6-4-3-5-8(9)11-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGDSEWMSMJHMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325898 | |
Record name | 1,3-dimethylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3149-25-5 | |
Record name | 3149-25-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-dimethylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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